molecular formula C6H11ClO2 B1266616 Propyl 2-chloropropanoate CAS No. 1569-03-5

Propyl 2-chloropropanoate

Cat. No. B1266616
CAS RN: 1569-03-5
M. Wt: 150.6 g/mol
InChI Key: XVDQGLUGZORASO-UHFFFAOYSA-N
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Description

Propyl 2-chloropropanoate is a chemical compound with the molecular formula C6H11ClO2 . It has an average mass of 150.603 Da and a monoisotopic mass of 150.044754 Da .


Molecular Structure Analysis

The molecular structure of Propyl 2-chloropropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be viewed using specialized chemical software .


Physical And Chemical Properties Analysis

Propyl 2-chloropropanoate has a molecular weight of 150.6 . More detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Environmental Science

In environmental science research, Propyl 2-chloropropanoate can be studied for its biodegradation and environmental impact. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals released into nature.

Each of these applications leverages the unique chemical properties of Propyl 2-chloropropanoate , demonstrating its versatility and importance in scientific research and industry .

Mechanism of Action

Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊

properties

IUPAC Name

propyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQGLUGZORASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935558
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-chloropropanoate

CAS RN

1569-03-5
Record name Propyl 2-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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